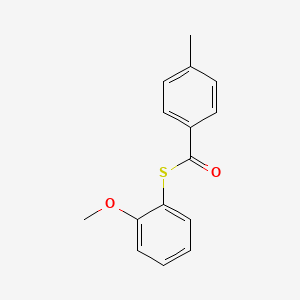
S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It is characterized by the presence of a methoxyphenyl group and a methylbenzene group connected through a carbothioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate typically involves the reaction of 2-methoxyphenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the desired thioester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
Chemistry: In organic synthesis, S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate serves as a building block for the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It may be used in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The methoxyphenyl and methylbenzene groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
S-(2-Methoxyphenyl) 4-methylbenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioate.
S-(2-Methoxyphenyl) 4-methylbenzene-1-sulfonate: Contains a sulfonate group, which imparts different chemical properties.
S-(2-Methoxyphenyl) 4-methylbenzene-1-phosphate: Features a phosphate group, leading to distinct reactivity and applications.
Uniqueness: S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate is unique due to its carbothioate linkage, which provides specific reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
920505-14-2 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
S-(2-methoxyphenyl) 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C15H14O2S/c1-11-7-9-12(10-8-11)15(16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
InChI Key |
VDZODVRJONQTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)SC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















